N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-14-8-4-5-10-16(14)22-17(26)11-25-20(27)24-12-21-18-13(2)7-6-9-15(18)19(24)23-25/h4-10,12H,3,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPBRHIIYWXNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities.
Mode of Action
The exact mode of action of This compound Related compounds have been found to intercalate dna, which could potentially disrupt the replication and transcription processes of the target cells.
Biochemical Pathways
The specific biochemical pathways affected by This compound Related compounds have been found to exhibit anti-hiv and antibacterial activities, suggesting that they may interfere with the life cycle of these pathogens.
Pharmacokinetics
The ADME properties of This compound Molecular docking and pharmacokinetic studies have been performed on similar compounds to evaluate their druggability.
Result of Action
The molecular and cellular effects of This compound Related compounds have been found to exhibit cytotoxicity at certain concentrations, suggesting that they may induce cell death in target cells.
Biological Activity
N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound notable for its diverse biological activities. This article delves into the compound's pharmacological significance, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of triazole and quinazoline moieties. Its molecular formula is , with a molecular weight of approximately 350.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various disease processes.
- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells by preventing DNA unwinding during replication .
- Intercalation : Similar compounds have demonstrated intercalative properties that allow them to insert between DNA base pairs, disrupting normal cellular function and leading to apoptosis in malignant cells .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 Value (μM) |
|---|---|
| HepG2 | 6.29 |
| HCT116 | 2.44 |
These findings suggest that the compound has a strong potential as an anticancer agent due to its ability to effectively inhibit cancer cell proliferation .
Antimicrobial Activity
Additionally, compounds with similar structural features have shown promising antimicrobial properties. Studies have reported antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
Case Studies and Research Findings
- Cytotoxicity Studies : In a comparative study of various derivatives of triazolo[4,3-c]quinazolines, this compound was highlighted for its low cytotoxicity against normal cells while maintaining high efficacy against cancer cells .
- Mechanistic Insights : The mechanism by which this compound exerts its effects includes modulation of signaling pathways associated with cell growth and survival. For instance, it has been noted to influence pathways related to apoptosis and cell cycle regulation .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves the following steps:
- Reagents : Common reagents include acetic anhydride for acetylation and catalysts such as triethylamine or pyridine.
- Reaction Conditions : Optimal conditions often involve solvents like ethanol or dimethylformamide at controlled temperatures to maximize yield.
- Characterization Techniques : The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown promising results in inhibiting cell proliferation in vitro.
Antimicrobial Properties
The compound is also being investigated for its antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. For instance, derivatives of quinazoline and triazole frameworks have shown inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infectious diseases.
Case Study 1: Anticancer Screening
In a study published by the Royal Society of Chemistry, compounds similar to this compound were screened against 60 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited high cytotoxicity levels, suggesting their potential as anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of triazole-containing compounds revealed significant activity against Candida albicans and other fungal strains. The synthesized derivatives were tested for minimum inhibitory concentrations (MIC), showing effective inhibition at low concentrations .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s triazoloquinazolinone-acetamide scaffold is shared with several analogs, differing primarily in substituents and fused heterocycles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons
Coumarin-containing analogs (e.g., ) introduce photophysical properties but may reduce selectivity due to bulkier substituents.
Heterocyclic Core Variations: Triazolo[4,3-c]quinazolinone (target) vs. triazolo[4,3-b]pyridazine (C1632 ): The quinazolinone core is associated with kinase inhibition (e.g., EGFR), while pyridazine derivatives may target purinergic receptors. Triazoloazepine in introduces a seven-membered ring, which could modulate binding to G-protein-coupled receptors (GPCRs).
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves sequential functionalization of the quinazoline core. Key steps include:
- Quinazolinone Core Formation : Start with cyclization of anthranilic acid derivatives or condensation of 2-aminobenzonitrile with carbonyl reagents under acidic conditions .
- Triazole Ring Fusion : Use [1,2,4]triazole precursors via cyclocondensation with hydrazine derivatives or microwave-assisted reactions to improve efficiency .
- Acetamide Substituent Introduction : Employ nucleophilic substitution (e.g., chloroacetamide with amines) or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Critical Parameters : - Reagents : Oxidizing agents (KMnO₄), reducing agents (NaBH₄), and anhydrous solvents (DMF, DMSO) .
- Conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and pH modulation to minimize side reactions .
Q. Which spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm acetamide linkages .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragment patterns to confirm substituent positioning .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, especially for novel derivatives .
Q. How can preliminary bioactivity screening be conducted for this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
Advanced Research Questions
Q. What strategies can resolve contradictions in binding affinity data across different assays?
Methodological Answer:
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) to validate thermodynamic parameters .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) to explain variability in IC₅₀ values .
- Control Experiments : Test against mutant protein targets or use competitive inhibitors (e.g., staurosporine for kinases) to confirm specificity .
Q. How can reaction yields be optimized for nucleophilic substitutions in triazoloquinazoline synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like KI (5 mol%) accelerate SN2 reactions .
- Catalyst Screening : Test bases (K₂CO₃ vs. NaH) and phase-transfer catalysts (e.g., TBAB) to improve regioselectivity .
- Temperature Gradients : Optimize via microwave-assisted synthesis (e.g., 80°C, 30 min) to reduce side products compared to conventional heating .
Q. What computational methods predict oral bioavailability and metabolic stability?
Methodological Answer:
- Lipophilicity (LogP) : Use SwissADME to estimate LogP (ideal range: 2–5) and aqueous solubility (Ali logS) .
- CYP450 Metabolism : Simulate metabolic pathways (e.g., CYP3A4 oxidation) with Schrödinger’s MetaSite to identify vulnerable sites .
- Pharmacokinetic Modeling : Apply PBPK models (GastroPlus) to predict absorption (Fa%) and plasma concentration-time profiles .
Q. How can structural modifications enhance target selectivity while reducing off-target effects?
Methodological Answer:
- SAR Studies : Modify substituents at the 2-ethylphenyl or triazole positions. For example:
- Electron-Withdrawing Groups (NO₂, F) : Improve kinase selectivity by altering electrostatic interactions .
- Bulkier Substituents : Reduce off-target binding by steric hindrance (e.g., isopropyl vs. methyl groups) .
- Proteome-Wide Profiling : Use affinity purification mass spectrometry (AP-MS) to identify unintended targets .
Q. What advanced analytical techniques characterize crystallinity and polymorphism?
Methodological Answer:
- PXRD : Compare diffraction patterns to reference standards to identify polymorphic forms (e.g., Form I vs. II) .
- DSC/TGA : Determine melting points (e.g., 170–315°C) and thermal stability (decomposition >250°C) .
- ssNMR : Resolve hydrogen-bonding networks and confirm amorphous vs. crystalline domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
